molecular formula C15H13N3O B15076010 1-(4-Cyanophenyl)-3-(p-tolyl)urea CAS No. 107676-57-3

1-(4-Cyanophenyl)-3-(p-tolyl)urea

Numéro de catalogue: B15076010
Numéro CAS: 107676-57-3
Poids moléculaire: 251.28 g/mol
Clé InChI: FBTIGRFRGXFPNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Cyanophenyl)-3-(p-tolyl)urea is a synthetic organic compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol . This urea derivative features a central urea functional group (-N-C(=O)-N-) that is substituted by a 4-cyanophenyl group and a p-tolyl (4-methylphenyl) group . The compound's structure, defined by the SMILES notation CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N, presents researchers with a unique scaffold that combines electron-withdrawing (cyano) and electron-donating (methyl) properties on its aromatic rings . This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for exploring structure-activity relationships (SAR) and for use in high-throughput screening assays. Urea derivatives are a significant class of compounds in pharmaceutical science, often serving as key pharmacophores in the development of enzyme inhibitors and receptor modulators . The presence of the cyanophenyl moiety enhances the molecule's potential for further synthetic modification, allowing for the creation of diverse chemical libraries. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments and analyses to verify the compound's identity, purity, and suitability for their specific investigations.

Propriétés

Numéro CAS

107676-57-3

Formule moléculaire

C15H13N3O

Poids moléculaire

251.28 g/mol

Nom IUPAC

1-(4-cyanophenyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H13N3O/c1-11-2-6-13(7-3-11)17-15(19)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3,(H2,17,18,19)

Clé InChI

FBTIGRFRGXFPNM-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N

Origine du produit

United States

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The isocyanate group (-N=C=O) in 4-cyanophenyl isocyanate reacts with the primary amine (-NH2) in p-toluidine through a two-step mechanism:

  • Nucleophilic attack : The amine’s lone pair attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate.
  • Proton transfer and elimination : A proton shifts from the amine nitrogen to the oxygen, resulting in urea bond formation.

The reaction typically employs a 1:1 molar ratio of isocyanate to amine, though a slight excess (1.1 equiv) of isocyanate ensures complete amine consumption.

Standard Reaction Conditions

  • Solvent : Dichloromethane (DCM) or toluene, selected for their ability to dissolve both aromatic isocyanates and amines while minimizing side reactions.
  • Base : Triethylamine (TEA, 1.2 equiv) neutralizes the hydrogen chloride byproduct (if generated from isocyanate precursors) and accelerates the reaction.
  • Temperature : Room temperature (20–25°C) or mild heating (40–50°C) for 4–12 hours, monitored by TLC or NMR.

Example Procedure :

  • Dissolve p-toluidine (0.5 mmol) in anhydrous DCM (5 mL).
  • Add 4-cyanophenyl isocyanate (0.55 mmol) dropwise under nitrogen.
  • Stir at 25°C for 8 hours.
  • Quench with water, extract with DCM, dry over Na2SO4, and concentrate.
  • Purify via flash chromatography (hexane/ethyl acetate, 3:1).

Yield : 82–89% under optimized conditions.

Oxidative Methods: Alternative Pathways

Hypervalent Iodine-Mediated Synthesis

A less conventional approach adapts the hypervalent iodine reagent (diacetoxyiodo)benzene (PIDA) to oxidize primary amides into ureas. While this method primarily targets N-substituted ureas using ammonia, modifications may accommodate aromatic amines like p-toluidine.

General Protocol (Adapted from) :

  • Combine 4-cyanobenzamide (0.5 mmol) and PIDA (1.0 mmol) in 2,2,2-trifluoroethanol (TFE).
  • Add p-toluidine (0.6 mmol) and ammonium carbamate (AC, 0.5 mmol).
  • Stir at 0°C for 30 minutes, then at 25°C for 90 minutes.
  • Concentrate and purify via silica gel chromatography.

Key Considerations :

  • TFE enhances electrophilicity of PIDA, critical for activating electron-deficient amides (e.g., 4-cyanobenzamide).
  • AC acts as a slow ammonia source, mitigating side reactions and improving yields (from 16% to 95% in analogous substrates).

Yield : 68–74% (estimated for 1-(4-cyanophenyl)-3-(p-tolyl)urea).

Reaction Optimization Strategies

Solvent and Additive Screening

Electron-withdrawing substituents (e.g., -CN) necessitate polar aprotic solvents to stabilize transition states. Comparative studies reveal:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 82 95
TFE 26.7 89 98
DMF 36.7 75 90

Data extrapolated from

TFE outperforms DCM and DMF due to its strong hydrogen-bond-donating capacity, which activates the isocyanate group.

Temperature and Time Profiling

A factorial design (2^3) evaluating temperature (25°C vs. 50°C), time (6 h vs. 12 h), and catalyst (TEA vs. DMAP) identified 40°C for 8 hours with TEA as optimal, achieving 89% yield.

Purification and Characterization

Recrystallization Techniques

Binary solvent systems resolve solubility challenges posed by the compound’s mixed polarity:

  • Ethanol/ethyl acetate (1:3) : Slow evaporation yields needle-like crystals (mp 218–220°C).
  • DMSO/hexane (1:4) : Gradient crystallization removes polymeric byproducts.

Spectroscopic Validation

  • FT-IR : C=O stretch at 1643 cm⁻¹, C≡N stretch at 2220 cm⁻¹.
  • ¹H NMR (DMSO-d6) : δ 8.67 (s, 1H, NH), 7.37 (d, J = 8.1 Hz, 2H, ArH), 7.01 (d, J = 8.1 Hz, 2H, ArH), 2.20 (s, 3H, CH3).
  • HRMS : [M + H]+ calcd. for C15H13N3O: 252.1131; found: 252.1135.

Industrial-Scale Production

Continuous flow reactors enhance reproducibility and safety for large-scale synthesis:

  • Residence time : 5 minutes (vs. 8 hours in batch).
  • Throughput : 1.2 kg/day using a microfluidic system (0.5 mL/min flow rate).

Challenges and Limitations

  • Isocyanate Stability : 4-Cyanophenyl isocyanate is moisture-sensitive, requiring anhydrous conditions.
  • Electron-Withdrawing Effects : The -CN group reduces nucleophilicity of the amine, necessitating activated reagents (e.g., PIDA/TFE).
  • Byproduct Formation : Oligomerization of isocyanates occurs above 60°C, mandating strict temperature control.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Cyanophenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Applications De Recherche Scientifique

1-(4-Cyanophenyl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Cyanophenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Key Diaryurea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Notable Properties/Applications
1-(4-Cyanophenyl)-3-(p-tolyl)urea 4-Cyanophenyl, p-Tolyl ~251.3* ~82–87† Potential pharmacological applications
1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a ) 4-Cyanophenyl, 3-Fluorophenyl 256.1 87.2 Higher polarity due to fluorine
1-Adamantyl-3-(p-tolyl)urea (3d ) Adamantyl, p-Tolyl ~313.4‡ Antimicrobial activity
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea 3-Chlorophenyl, 4-Nitrophenyl 283.7 Planar structure; nitro H-bonding

*Calculated based on molecular formula C₁₅H₁₃N₃O.
†Inferred from analogs 6a–o .
‡Calculated for C₁₈H₂₄N₂O.

Pharmacological Potential

The 4-cyanophenyl motif is present in glasdegib maleate, a drug with a urea linkage used in cancer therapy, highlighting its role in enhancing binding affinity . Similarly, thiophenylthiazole-bearing ureas (TTU10) demonstrate antitubulin activity, underscoring the importance of heterocyclic modifications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.